molecular formula C15H12O7 B12095039 Dihydrorobinetin CAS No. 93432-80-5

Dihydrorobinetin

Cat. No.: B12095039
CAS No.: 93432-80-5
M. Wt: 304.25 g/mol
InChI Key: VSJCDPYIMBSOKN-UHFFFAOYSA-N
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Description

Dihydrorobinetin is a flavonoid compound predominantly found in the heartwood of the black locust tree (Robinia pseudoacacia). This compound is known for its significant biological activities and is one of the major phenolic constituents of black locust wood

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrorobinetin can be extracted from the heartwood of black locust using various methods. The most efficient extraction method involves the use of a Soxhlet apparatus with aqueous acetone as the solvent. This method allows for the recovery of more than ninety percent of the extractives in less than four hours . Other methods include maceration with stirring and ultrasonic extraction, although these methods yield smaller amounts of extractives .

Industrial Production Methods: For industrial-scale production, this compound is purified using centrifugal partition chromatography. This method involves optimizing various extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio to obtain an efficient, safe, and low-cost extraction. The purified this compound can achieve a purity of over ninety-five percent .

Chemical Reactions Analysis

Types of Reactions: Dihydrorobinetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

    Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives.

Scientific Research Applications

Dihydrorobinetin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other flavonoid compounds and for studying the chemical properties of flavonoids.

    Biology: this compound is studied for its antioxidant and anti-inflammatory properties, making it a potential candidate for developing therapeutic agents.

    Medicine: Research has shown that this compound has potential anticancer and antimicrobial activities, which could be harnessed for developing new drugs.

    Industry: In the cosmetics industry, this compound is used for its skin-protective properties.

Mechanism of Action

The mechanism of action of dihydrorobinetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. This activity is mediated by the compound’s ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species. Additionally, this compound can modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Dihydrorobinetin is often compared with other flavonoids such as robinetin, which is also found in black locust heartwood. Both compounds share similar chemical structures and biological activities, but this compound is more abundant in the heartwood and has been shown to have higher natural durability . Other similar compounds include quercetin and kaempferol, which are also flavonoids with antioxidant and anti-inflammatory properties. this compound’s unique structure and higher abundance in black locust heartwood make it a more attractive candidate for various applications .

Properties

IUPAC Name

3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJCDPYIMBSOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918435
Record name 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-33-6, 93432-80-5
Record name Dihydrorobinetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382336
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59266
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59266
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Record name 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone
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